3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride: is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. . The compound is often used in research settings to explore its biological activities and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride typically involves the construction of the imidazo[4,5-b]pyridine core. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazo[4,5-b]pyridine core.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like iodine (I₂) or bromine (Br₂) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated imidazo[4,5-b]pyridine derivatives, which can be further functionalized through cross-coupling reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound’s structural similarity to purines makes it a valuable tool in biological research. It can be used to study enzyme interactions, nucleic acid binding, and other biochemical processes .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as a scaffold for developing drugs targeting various diseases, including cancer and neurological disorders .
Industry: While its industrial applications are less documented, the compound’s potential in drug development and chemical synthesis suggests it could be valuable in pharmaceutical manufacturing and other industries .
Wirkmechanismus
The mechanism of action of 3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA_A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes like phosphatidylinositol 3-kinase (PI3K), which are involved in cellular signaling pathways related to cancer progression .
Vergleich Mit ähnlichen Verbindungen
Imidazo[4,5-c]pyridine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in developing sedative and anxiolytic drugs.
Imidazo[1,5-a]pyridine: Used in the synthesis of various pharmaceuticals.
Uniqueness: 3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride is unique due to its specific structural configuration, which allows for diverse chemical modifications and potential therapeutic applications. Its ability to act on multiple molecular targets makes it a versatile compound in scientific research and drug development .
Eigenschaften
Molekularformel |
C6H8Cl2N4 |
---|---|
Molekulargewicht |
207.06 g/mol |
IUPAC-Name |
1H-imidazo[4,5-b]pyridin-6-amine;dihydrochloride |
InChI |
InChI=1S/C6H6N4.2ClH/c7-4-1-5-6(8-2-4)10-3-9-5;;/h1-3H,7H2,(H,8,9,10);2*1H |
InChI-Schlüssel |
KZSJKFGIMWWYFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1NC=N2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.